molecular formula C15H14N2O2 B1420264 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one CAS No. 1099622-05-5

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one

Número de catálogo: B1420264
Número CAS: 1099622-05-5
Peso molecular: 254.28 g/mol
Clave InChI: IHUCRSMGSNYTLO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one is a substituted indolin-2-one derivative that has garnered significant attention in medicinal chemistry research for its diverse biological potential. This compound features a 1,3-dihydro-2H-indol-2-one (oxindole) scaffold coupled with a (4-methoxyphenyl)amino group, a structural motif found in compounds with a range of pharmacological activities . The primary mechanism of action identified for this compound involves the disruption of tubulin polymerization. By binding to tubulin, it alters essential microtubule dynamics, which can lead to cell cycle arrest and the induction of apoptosis in cancer cells . Research into its anticancer effects has demonstrated that it can significantly inhibit the proliferation of various cancer cell lines, indicating promising therapeutic potential . Beyond its anticancer properties, this indole derivative also exhibits antimicrobial and antiviral activities, making it a versatile scaffold for investigating new anti-infective agents . The compound's structure allows for further structural modifications, providing a valuable template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . Researchers can utilize this compound to explore its effects on key enzymes and proteins involved in cancer cell proliferation and other disease pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

3-(4-methoxyanilino)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCRSMGSNYTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Condensation and Reduction Approach

One classical approach involves the condensation of 4-methoxyaniline with isatin to form a Schiff base intermediate, followed by reduction to yield the target compound.

  • Reaction conditions: Typically performed under acidic conditions to facilitate Schiff base formation.
  • Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the imine intermediate to the corresponding amine derivative.
  • Outcome: This method provides a straightforward route but may require careful control of reaction conditions to prevent side reactions.

Eschenmoser Coupling Reaction

A highly efficient and modular synthetic method involves the Eschenmoser coupling of 3-bromooxindoles with substituted thiobenzamides or thioacetamides .

  • Procedure:
    • Mix 3-bromooxindole (or substituted derivatives) with the appropriate thiobenzamide or thioacetamide in dry dimethylformamide (DMF).
    • Stir at room temperature for 5 to 12 hours depending on the substrate.
    • Addition of triethylamine (TEA) to promote the reaction.
    • Workup includes aqueous extraction, drying, and purification by flash chromatography.
  • Yields: Typically high, ranging from 70% to 97%, surpassing many other methods.
  • Advantages: This method is scalable, versatile, and tolerates various substituents on the aromatic ring.
  • Configuration: The product is obtained predominantly in the (Z)-configuration, confirmed by NMR studies.

Rearrangement of Thiazole Intermediates

An alternative pathway involves the formation of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles as intermediates, which rearrange to give the target 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones.

  • Limitations: This route may lead to complex mixtures or byproducts such as isoindigo derivatives under certain conditions.
  • Optimization: Avoiding the isolation of thiazole intermediates and optimizing reaction conditions with bases like triethylamine can improve yields and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Schiff base formation 4-methoxyaniline + isatin, acidic medium Formation of imine intermediate
Reduction NaBH4 or LiAlH4 Reduction to amine
Eschenmoser coupling 3-bromooxindole + thiobenzamide, DMF, RT Stir 5–12 h, add TEA, aqueous workup
Purification Flash chromatography, crystallization Silica gel or alumina stationary phase

Research Findings and Comparative Yields

Method Yield Range (%) Advantages Disadvantages
Schiff base + reduction Moderate to high (variable) Simple setup, classical approach Requires careful reduction control
Eschenmoser coupling 70–97 High yield, scalable, versatile Requires handling of brominated intermediates
Thiazole rearrangement 70–80 (overall) Can give good yields Potential for side products, complex mixtures

Industrial Considerations

  • Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
  • Purification on a large scale is achieved via crystallization or chromatographic techniques.
  • The choice of reducing agent and solvent system is critical for scale-up and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens, nitro compounds, in the presence of catalysts like iron or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), reducing oxidative stress in cells .

Comparación Con Compuestos Similares

Substituent Effects on the Aromatic Ring

Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxy Substitution (Target Compound): The para-methoxy group in 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one enhances electron density, which may improve binding to hydrophobic pockets in biological targets. This is observed in , where (3E)-3-(4-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one (3c) showed distinct solid-state packing compared to nitro- or chloro-substituted analogues .
  • Fluoro Substitution: In 3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 67502-94-7), the electron-withdrawing fluorine atom may reduce electron density, altering reactivity and binding affinity .
  • Nitro Substitution : (3E)-3-(4-Nitrobenzylidene)-1,3-dihydro-2H-indol-2-one (3e) exhibits strong electron withdrawal, likely reducing solubility but increasing electrophilicity for nucleophilic interactions .
Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Notable Properties Reference
Target Compound 4-OCH₃ Donating Enhanced solubility, moderate activity
3-[(4-Fluorophenyl)imino] derivative 4-F Withdrawing Altered reactivity, potential selectivity
(3E)-3-(4-Nitrobenzylidene) derivative 4-NO₂ Withdrawing High electrophilicity, reduced solubility

Methylidene vs. Amino Linkages

The presence of a methylidene (C=CH) group versus a direct amino linkage significantly impacts molecular conformation and biological activity:

  • Methylidene Derivatives: Compounds like (3Z)-3-[(4-methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37) exhibit extended conjugation, which may enhance π-π stacking interactions. reports a 42% yield for JK3-37, synthesized via reflux with p-toluenesulfonic acid .

Stereochemical Considerations (E/Z Isomerism)

Geometric isomerism in methylidene derivatives influences activity:

  • Ferrocene-Substituted Analogues: (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one isomers show differential kinase inhibition (IC₅₀ ≈ 200 nM for VEGFR-2) and cytotoxicity against B16 melanoma cells . The target compound’s stereochemistry (if applicable) could similarly affect its efficacy.

Actividad Biológica

Overview

3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one, an indole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a methoxyphenyl group attached to the indole core, which enhances its solubility and potential therapeutic applications. The compound's interactions with various biological targets suggest significant implications in cancer therapy and other medical fields.

Target of Action
The primary biological target of this compound is tubulin. The compound disrupts tubulin polymerization, affecting microtubule dynamics essential for cell division.

Mode of Action
By interfering with microtubule assembly, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential as an anticancer agent.

Biochemical Pathways
The disruption of microtubule dynamics leads to the inhibition of mitotic spindle formation during cell division, ultimately triggering apoptotic pathways in affected cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary screenings indicated that it exhibits significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM, suggesting potent anticancer activity .

Cell LineIC50 (μM)
MDA-MB-2312.43–7.84
HepG24.98–14.65

Apoptosis Induction

Further investigations revealed that at concentrations as low as 1.0 μM, the compound can induce morphological changes consistent with apoptosis in MDA-MB-231 cells. Enhanced caspase-3 activity was observed at higher concentrations (10.0 μM), confirming its role in promoting apoptotic processes .

Case Studies and Research Findings

  • Microtubule Destabilization : In vitro studies highlighted that this compound acts as a microtubule-destabilizing agent, leading to effective inhibition of microtubule assembly at concentrations around 20 μM .
  • Cell Cycle Arrest : Cell cycle analysis indicated that treatment with this compound resulted in G2/M phase arrest in MDA-MB-231 cells at specific concentrations (e.g., 2.5 μM), further corroborating its potential as an anticancer therapeutic agent .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the colchicine-binding site on tubulin, suggesting a similar mechanism of action to established microtubule inhibitors like colchicine and nocodazole .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

Compound NameBiological ActivityUnique Features
Colchicine Microtubule destabilizationEstablished anticancer drug
Nocodazole Microtubule polymerization inhibitorUsed in research for cell cycle studies
3-(4-Methoxyphenyl)amino derivatives Anticancer activity via tubulin interactionEnhanced solubility and bioavailability

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The compound can be synthesized via amination reactions using quaternary aminotriazolium salts under controlled conditions. For example, (3E)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one undergoes amination followed by column chromatography purification and crystallization in methanol . Catalysts such as palladium or copper, combined with solvents like DMF or toluene, are often employed for analogous indole derivatives .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze aromatic proton environments and substituent effects (e.g., methoxy group at δ 3.8–4.0 ppm).
  • X-ray diffraction : Resolve stereochemistry and verify bond angles/lengths, as demonstrated for similar indol-2-one derivatives .
  • Elemental analysis : Validate molecular composition (e.g., C, H, N percentages) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Use antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) and antioxidant DPPH radical scavenging tests. For example, oxadiazole-substituted indol-2-one analogs showed IC50 values of 15–25 µM in antimicrobial studies .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat), work in a fume hood, and rinse exposed skin/eyes immediately with water. Store in sealed containers at 2–8°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Methoxy group position : Para-substitution (4-methoxyphenyl) enhances metabolic stability compared to ortho/meta .
  • Heterocyclic substitutions : Pyrimidoindol-4-one analogs exhibit kinase inhibition (e.g., VEGFR-2 IC50 ≈ 200 nM) .
  • Fluorinated derivatives : Improved bioavailability and CNS penetration (e.g., fluorobenzyl groups in acetylcholine release enhancers) .

Q. How does stereochemistry (E/Z isomerism) affect pharmacological profiles?

  • Methodological Answer : Separate isomers via preparative TLC or HPLC. For example, (E)-3-ferrocenylmethylidene-indol-2-one showed 2-fold higher cytotoxicity against B16 melanoma cells than the (Z)-isomer . Confirm configurations using NOESY NMR or X-ray .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in antimicrobial IC50 values may arise from variations in bacterial strains or nutrient media . Validate findings with orthogonal assays (e.g., MIC vs. time-kill kinetics).

Q. What strategies optimize synthetic scalability for in vivo studies?

  • Methodological Answer : Use Eschenmoser coupling reactions for high yields (70–97%) and scalability. Thiobenzamides and 3-bromooxindoles are scalable precursors under inert atmospheres . Monitor reaction progress via TLC or LC-MS.

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with acetylcholinesterase or kinase domains. Focus on hydrogen bonding (methoxy group with Asp72) and π-π stacking (indole ring vs. Tyr337) . Validate with SPR or ITC binding assays.

Key Notes

  • Methodological rigor : Prioritize peer-reviewed synthesis protocols (e.g., Eschenmoser coupling ) and validated bioassays .
  • Safety compliance : Adhere to EU-GHS/CLP classifications for toxicity and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.